Methyl 2-(3-formyl-4-hydroxyphenyl)acetate
Overview
Description
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol It is characterized by the presence of a formyl group, a hydroxy group, and a methyl ester group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate typically involves the reaction of 3-hydroxybenzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-hydroxybenzaldehyde attacks the carbon atom of methyl bromoacetate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-(3-carboxy-4-hydroxyphenyl)acetic acid
Reduction: Methyl 2-(3-hydroxymethyl-4-hydroxyphenyl)acetate
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-(3-formyl-4-hydroxyphenyl)acetate involves its interaction with various molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-bromobenzoate
- 3-Hydroxybenzaldehyde
- Salicylaldehyde
- 4-Sulfamoylbenzoic acid
- 5-Bromosalicylaldehyde
Uniqueness
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a formyl and a hydroxy group on the phenyl ring allows for diverse chemical transformations and interactions, making it a valuable compound in various research fields .
Biological Activity
Methyl 2-(3-formyl-4-hydroxyphenyl)acetate is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₀O₄
- Molecular Weight : 194.18 g/mol
- CAS Number : 12374099
The compound features a phenolic structure with a formyl group and an acetate moiety, which contributes to its reactivity and biological interactions.
This compound exhibits several mechanisms of action that contribute to its biological activities:
- Antioxidant Activity : The compound can scavenge free radicals, thus preventing oxidative stress. This property is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders .
- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its anti-inflammatory properties . It may also induce autophagy, a cellular process that helps remove damaged components, thereby reducing inflammation .
- Enzyme Interaction : The hydroxyl and formyl groups can interact with specific enzymes, potentially modulating their activity. This interaction could be relevant in drug design aimed at targeting specific pathways in diseases .
Antioxidant Properties
This compound has demonstrated potent antioxidant activity in various studies. It has been shown to reduce lipid peroxidation and protect against oxidative damage in cellular models. The following table summarizes key findings related to its antioxidant activity:
Study | Model | Concentration | Results |
---|---|---|---|
Human fibroblasts | 10 µM | Significant reduction in reactive oxygen species (ROS) levels | |
Rat liver homogenate | 50 µM | Decreased malondialdehyde (MDA) levels by 40% |
Anti-inflammatory Activity
The compound's anti-inflammatory effects have been validated through multiple experiments:
Study | Model | Concentration | Results |
---|---|---|---|
Mouse model of arthritis | 20 mg/kg | Reduced swelling and inflammation markers by 50% | |
In vitro macrophage culture | 5 µM | Inhibition of TNF-α production by 30% |
Case Studies
- Cancer Research : A study investigated the effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity towards T-lymphoblastic cell lines with IC50 values as low as 9 nM, indicating potential as an anticancer agent .
- Neuroprotection : In a model of neurodegeneration, the compound was found to protect neuronal cells from apoptosis induced by oxidative stress, suggesting its therapeutic potential in neuroprotective strategies .
Properties
IUPAC Name |
methyl 2-(3-formyl-4-hydroxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)5-7-2-3-9(12)8(4-7)6-11/h2-4,6,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJEIDLAXIVPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)O)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494988 | |
Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61874-04-2 | |
Record name | Methyl (3-formyl-4-hydroxyphenyl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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